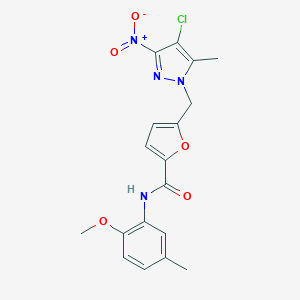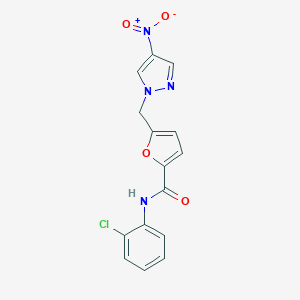
2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, also known as DCPA or Dacthal, is a herbicide that is widely used in agriculture to control weeds in crops such as soybeans, peanuts, and cotton. DCPA is a member of the thiadiazole family of herbicides and is known for its selective action on broadleaf weeds.
作用機序
2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide works by inhibiting the growth of broadleaf weeds through interference with their ability to produce energy. It does this by disrupting the process of photosynthesis, which is essential for plant growth. This compound is selective in its action, targeting only broadleaf weeds and leaving grasses unaffected.
Biochemical and physiological effects:
This compound has been shown to have minimal impact on non-target organisms, including mammals and birds. However, some studies have suggested that it may have negative effects on soil microorganisms, which are important for soil health and nutrient cycling.
実験室実験の利点と制限
2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective action on broadleaf weeds makes it a useful tool for studying the impact of herbicides on crop yields. However, its potential negative effects on soil microorganisms should be taken into account when designing experiments.
将来の方向性
There are several areas of research that could benefit from further study of 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide. These include:
1. The impact of this compound on soil microbial communities and nutrient cycling.
2. The potential for this compound to be used in combination with other herbicides to improve weed control.
3. The development of new formulations of this compound that are more effective and environmentally friendly.
4. The impact of this compound on non-target organisms, including insects and wildlife.
5. The potential for this compound to be used in organic farming systems as an alternative to synthetic herbicides.
合成法
2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is synthesized through a reaction between 2,4-dichlorophenoxyacetic acid and 5-ethyl-1,3,4-thiadiazole-2-thiol in the presence of a catalyst. The reaction results in the formation of this compound, which is then purified and formulated into a herbicide product.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has been extensively studied for its efficacy in controlling weeds in a variety of crops. It has been shown to be effective against a range of broadleaf weeds, including pigweed, lambsquarters, and velvetleaf. This compound has also been studied for its impact on soil health and microbial communities, with some studies suggesting that it may have negative effects on soil microorganisms.
特性
分子式 |
C13H13Cl2N3O2S |
|---|---|
分子量 |
346.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H13Cl2N3O2S/c1-3-11-17-18-13(21-11)16-12(19)7(2)20-10-5-4-8(14)6-9(10)15/h4-7H,3H2,1-2H3,(H,16,18,19) |
InChIキー |
UHYXUXXZMGYRQT-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CCC1=NN=C(S1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)



![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)

![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)
![3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B213799.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213801.png)

![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B213804.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline](/img/structure/B213805.png)

![N-[4-(acetylamino)phenyl]-3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B213808.png)